2,4-Difluorophenol
Overview
Description
Synthesis Analysis
The synthesis of 2,4-difluorophenol-related compounds often involves strategic fluorination techniques and coupling reactions. For instance, 4-(2',4'-difluorophenyl)acetophenone was synthesized from 2',4'-difluorophenylboronic acid and 4-bromoacetophenone via Suzuki cross-coupling, mediated by a ligand-free Pd(II) complex, showcasing a method to incorporate difluorophenyl groups into more complex molecules with high yields (Deng Ji-hua, 2008).
Molecular Structure Analysis
Quantum chemical calculations have been employed to understand the molecular structure of 2,4-difluorophenol. Studies using ab initio HF and DFT methods have provided insights into the energies, geometries, and vibrational wavenumbers, illustrating the compound's optimized geometrical parameters and the influence of fluorine atoms on its molecular structure (Subramanian, Anbarasan, & Manimegalai, 2009).
Chemical Reactions and Properties
The regioexhaustive functionalization of difluorophenols, including 2,4-difluorophenol, has demonstrated the versatility of these compounds in organic synthesis. Such functionalization enables the conversion into a wide array of difluorinated hydroxybenzoic acids, revealing the compound's reactivity and potential in synthesizing complex organic molecules (Marzi, Gorecka, & Schlosser, 2004).
Physical Properties Analysis
Research into the physical properties of 2,4-difluorophenol and related compounds has highlighted the role of fluorine in affecting these properties. For example, studies on short C–H⋯F interactions involving the 2,5-difluorobenzene group have elucidated the impact of fluorine on aggregation and complex C–F/C–H disorder, providing insights into the physical behavior of fluorinated aromatic compounds (Mocilac, Osman, & Gallagher, 2016).
Chemical Properties Analysis
The chemical properties of 2,4-difluorophenol, such as its reactivity and potential as a bioisostere for carboxylic acids, have been explored. Compounds like 3-(aminomethyl)-2,6-difluorophenol have been synthesized to test the 2,6-difluorophenol moiety's ability to act as a lipophilic bioisostere of a carboxylic acid, showcasing the compound's utility in medicinal chemistry and drug design (Qiu, Stevenson, O'Beirne, & Silverman, 1999).
Scientific Research Applications
Organic Light-Emitting Devices : A study by Li et al. (2012) in "Chemical Physics Letters" found that 2,4-difluorophenyl-functionalized arylamine (4FDT) can enhance the efficiency and luminance of organic light-emitting devices by balancing injected carriers and reducing hole mobility (Li et al., 2012).
Two-Photon Photoexcitation : Shivatare and Tzeng (2014) in "Bulletin of The Korean Chemical Society" discovered that the cis form of 2,4-difluorophenol participates in two-photon photoexcitation and pulsed field ionization processes (Shivatare & Tzeng, 2014).
Environmental Science Implications : Wang et al. (2015) reported in "RSC Advances" that 2,4-dichlorophenol toxicity in aerobic granular sludge systems affects biological nitrogen removal performance, highlighting its environmental impact (Wang et al., 2015).
Drug Development : Qiu et al. (1999) in the "Journal of medicinal chemistry" found that the 2,6-difluorophenol moiety can act as a lipophilic bioisostere of a carboxylic acid, useful in increasing the lipophilicity of drug candidates (Qiu et al., 1999).
Molecular Spectroscopy : Research by Nair et al. (2017) in the "Journal of Molecular Spectroscopy" focused on the supersonic jet-cooled rotational spectrum of 2,4-difluorophenol, providing insights into its molecular structure (Nair et al., 2017).
Analytical Chemistry : A study by Han et al. (2021) in "Daxue Huaxue" recommended a spectrophotometric method for determining 2,4-dichlorophenol in technical materials, enhancing experimental skills in analytical chemistry (Han et al., 2021).
properties
IUPAC Name |
2,4-difluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWVWEWVLBKPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190142 | |
Record name | 2,4-Difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorophenol | |
CAS RN |
367-27-1 | |
Record name | 2,4-Difluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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